L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine is a synthetic peptide composed of eight amino acids: methionine, tyrosine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The methionine and tyrosine residues may participate in redox reactions, while the proline residues contribute to the peptide’s structural stability. These interactions can influence various biological processes, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar tyrosine content but different amino acid composition.
L-Tyrosine methyl ester: A tyrosine derivative used as a prodrug.
L-Tyrosine ethyl ester: Another tyrosine derivative with different ester groups.
Uniqueness
L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple proline residues contributes to its structural rigidity, while the methionine and tyrosine residues offer functional versatility.
Properties
CAS No. |
651312-83-3 |
---|---|
Molecular Formula |
C47H59N7O11S |
Molecular Weight |
930.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C47H59N7O11S/c1-66-24-20-34(48)41(58)50-36(26-29-10-16-32(56)17-11-29)44(61)53-22-3-6-39(53)46(63)54-23-4-7-40(54)45(62)52-21-2-5-38(52)43(60)49-35(25-28-8-14-31(55)15-9-28)42(59)51-37(47(64)65)27-30-12-18-33(57)19-13-30/h8-19,34-40,55-57H,2-7,20-27,48H2,1H3,(H,49,60)(H,50,58)(H,51,59)(H,64,65)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
SXPTYQRPONFCIM-OAKHNGAUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.